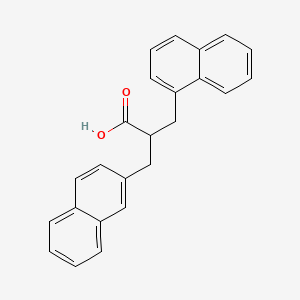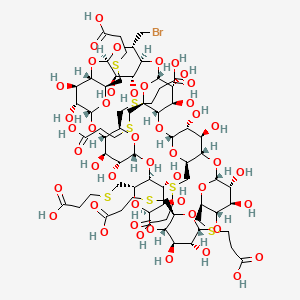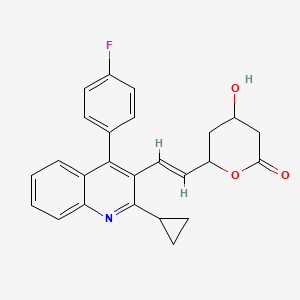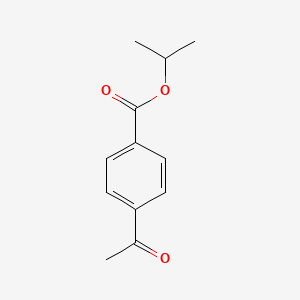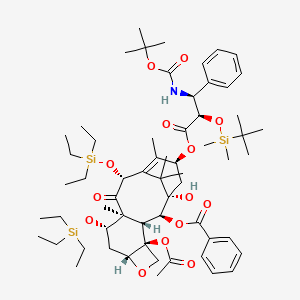
Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a derivative of Docetaxel, a well-known chemotherapy drug used to treat various cancers.
Métodos De Preparación
The synthesis of Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether involves several steps:
Starting Material: The synthesis begins with Docetaxel as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’, 7, and 10 positions are protected using tert-Butyldimethylsilyl chloride and triethylsilyl chloride in the presence of a base such as imidazole.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using column chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride and acids like trifluoroacetic acid.
Aplicaciones Científicas De Investigación
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new chemotherapy agents.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research focuses on its potential as a more effective and stable form of Docetaxel for cancer treatment.
Industry: It is used in the production of pharmaceutical formulations and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is similar to that of Docetaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This action inhibits cell division, leading to cell death. The silyl groups enhance the compound’s stability and solubility, potentially improving its therapeutic efficacy .
Comparación Con Compuestos Similares
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether can be compared to other derivatives of Docetaxel:
Docetaxel: The parent compound, used widely in chemotherapy.
Paclitaxel: Another taxane derivative with similar anti-mitotic properties.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain resistant cancer cells.
2-Debenzoyl-2-pentenoyldocetaxel: A related compound used in similar research applications.
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether stands out due to its enhanced stability and solubility, making it a valuable compound for further research and development in cancer therapy.
Propiedades
Fórmula molecular |
C61H95NO14Si3 |
|---|---|
Peso molecular |
1150.7 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C61H95NO14Si3/c1-20-78(21-2,22-3)74-44-36-45-60(38-69-45,72-40(8)63)50-52(71-53(65)42-34-30-27-31-35-42)61(68)37-43(39(7)46(58(61,15)16)48(51(64)59(44,50)17)76-79(23-4,24-5)25-6)70-54(66)49(75-77(18,19)57(12,13)14)47(41-32-28-26-29-33-41)62-55(67)73-56(9,10)11/h26-35,43-45,47-50,52,68H,20-25,36-38H2,1-19H3,(H,62,67)/t43-,44-,45+,47-,48+,49+,50-,52-,59+,60-,61+/m0/s1 |
Clave InChI |
SWWPKGIJSJGUNY-HWHNIEPISA-N |
SMILES isomérico |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |
SMILES canónico |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


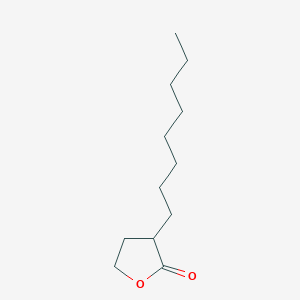


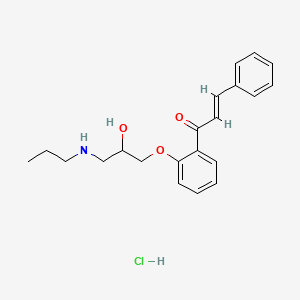
![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13429860.png)
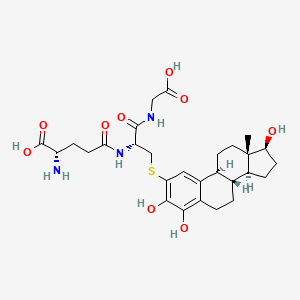
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
